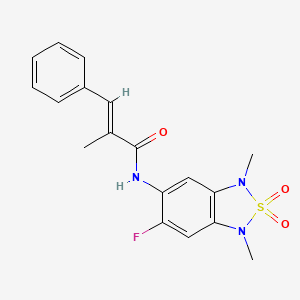
(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide is a novel derivative of benzothiadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H31N3O6S with a molecular weight of approximately 465.57 g/mol. The structure features a benzothiadiazole moiety, which is linked to a phenylpropene amide group. This structural configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiadiazole derivatives, including our compound of interest. A notable study evaluated various benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Table 1: Anticancer Activity Results
| Compound | Cell Line | Concentration (μM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|---|---|
| (2E)-N-(...) | A431 | 1 | 45 | 30 |
| (2E)-N-(...) | A549 | 2 | 60 | 50 |
| B7 | A431 | 4 | 75 | 70 |
The compound exhibited a dose-dependent response, with higher concentrations leading to increased apoptosis and reduced cell migration, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promising anti-inflammatory activity. Research demonstrated that it significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines. This dual action makes it an attractive candidate for treating conditions characterized by both inflammation and tumor progression.
Table 2: Anti-inflammatory Activity Results
| Compound | Cytokine | Concentration (μM) | Reduction (%) |
|---|---|---|---|
| (2E)-N-(...) | IL-6 | 1 | 40 |
| (2E)-N-(...) | TNF-α | 2 | 55 |
| B7 | IL-6 | 4 | 70 |
This data underscores the potential for using this compound not only in oncology but also in inflammatory diseases .
Pathway Analysis
The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways associated with cancer cell survival and inflammation. Specifically, studies have shown that it inhibits the AKT and ERK pathways in cancer cells, which are critical for cell proliferation and survival.
Case Study: Compound B7
A comprehensive evaluation of compound B7 (a related benzothiazole derivative) revealed that it inhibited both AKT and ERK signaling pathways effectively. This was corroborated through Western blot analysis, which demonstrated decreased phosphorylation levels of these proteins in treated cells .
Properties
IUPAC Name |
(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-12(9-13-7-5-4-6-8-13)18(23)20-15-11-17-16(10-14(15)19)21(2)26(24,25)22(17)3/h4-11H,1-3H3,(H,20,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUJEQHYNODCU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














